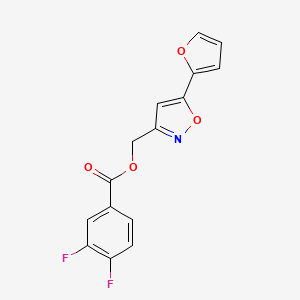![molecular formula C18H20N4O2 B2515940 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034554-85-1](/img/structure/B2515940.png)
2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the provided studies. In the first study, a series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, N-methylation, and subsequent reactions with 4-aminoantipyrine . Although the specific compound "2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone" is not mentioned, the methods described provide insight into the synthesis of similar heterocyclic compounds.
Molecular Structure Analysis
The second study provides a detailed structural analysis of a novel bioactive heterocycle, which shares the benzo[d]isoxazol-3-yl moiety with the compound of interest. The molecular structure was characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system and features a piperidine ring and a morpholine ring, both adopting a chair conformation, with the benzisoxazole ring being planar . This information is relevant to understanding the potential conformation and structural characteristics of the compound .
Chemical Reactions Analysis
While the provided studies do not directly discuss the chemical reactions of "this compound," they do offer insights into the reactivity of structurally related compounds. The first study evaluates the antioxidant and antimicrobial activities of the synthesized compounds, suggesting that similar compounds may also exhibit biological activities . The second study does not detail specific chemical reactions but mentions the stability of the molecule due to inter- and intra-molecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided studies. However, the second study's analysis of a structurally related compound through Hirshfeld surface analysis provides a glimpse into the intermolecular interactions that could influence the physical properties of such compounds. The analysis revealed the presence of C—H…O and C—H…N hydrogen bonds, which contribute to the stability of the molecule in the solid state . These findings may be extrapolated to predict the physical and chemical properties of "this compound."
Applications De Recherche Scientifique
Heterocyclic Synthesis
The compound 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone, due to its complex structure featuring both isoxazole and pyrazole moieties, is a valuable intermediate in the synthesis of heterocyclic compounds. Researchers have utilized similar structures to create novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, leveraging reactions with aminopyrazoles and aminotriazole. These compounds are significant for their potential applications in medicinal chemistry and materials science, contributing to the development of new therapeutic agents and functional materials (Darweesh et al., 2016).
Antiviral Activity
Compounds bearing structural similarities to this compound have been investigated for their antiviral properties. For instance, specific derivatives have shown efficacy against HSV1 and HAV-MBB viruses, highlighting the potential of such compounds in the development of new antiviral drugs. This area of research is particularly relevant in the context of emerging viral diseases and the ongoing need for novel antiviral compounds (Attaby et al., 2006).
Antimicrobial Activity
The structural framework of this compound is conducive to modifications that can enhance antimicrobial activity. Research has shown that heterocyclic compounds derived from similar structures possess significant antimicrobial properties against a range of bacterial and fungal species. These findings are instrumental in the ongoing search for new antimicrobial agents to combat resistant strains of microorganisms (Desai et al., 2017).
Molecular Interaction Studies
The compound's unique structure makes it a suitable candidate for molecular interaction studies, particularly in understanding ligand-receptor dynamics. Similar compounds have been utilized to investigate interactions with various biological targets, such as the CB1 cannabinoid receptor. These studies provide valuable insights into the structural requirements for receptor binding and activity, contributing to the rational design of new therapeutic agents (Shim et al., 2002).
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-9-8-15(19-21)13-6-10-22(11-7-13)18(23)12-16-14-4-2-3-5-17(14)24-20-16/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCUSQGSBKQQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)